N-cyclopentyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a sulfanyl-acetamide moiety at position 2. The cyclopentyl group on the acetamide nitrogen distinguishes it from structurally related compounds. Pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-12-5-7-14(8-6-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNGVMEQMWCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl group and the cyclopentyl moiety. The final step involves the attachment of the sulfanylacetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-cyclopentyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenyl group (common in the target compound and ) enhances metabolic stability and lipophilicity compared to unsubstituted phenyl analogs .
Acetamide Modifications :
- The cyclopentyl group in the target compound likely increases steric bulk compared to smaller substituents (e.g., 4-acetamidophenyl in ), which may influence solubility and membrane permeability.
- Chlorophenyl and trifluoromethoxyphenyl groups () enhance halogen bonding interactions, a feature absent in the target compound.
Synthetic Routes :
- Most analogs (e.g., ) are synthesized via nucleophilic substitution or cyclization reactions. highlights the use of formamide reflux for pyrazolo[3,4-d]pyrimidine formation, suggesting shared synthetic pathways .
Physicochemical Properties :
- Molecular weights range from ~342 to 463 g/mol, with higher values correlating with bulkier substituents (e.g., trifluoromethoxy in ).
- Melting points for related compounds exceed 300°C (e.g., >340°C in ), indicating high thermal stability due to aromatic stacking and hydrogen bonding .
Research Findings and Implications
- Kinase Inhibition Potential: Pyrazolo[3,4-d]pyrimidines in and are often explored as kinase inhibitors due to their ability to mimic purine bases. The target compound’s cyclopentyl group may confer selectivity for specific kinase isoforms .
- Structural Insights : Crystal structures of chlorophenyl analogs () reveal planar pyrimidine rings and intermolecular hydrogen bonds, guiding scaffold optimization for crystallinity and stability .
Q & A
Q. What synthetic methodologies are recommended for preparing N-cyclopentyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide?
The synthesis involves multi-step organic reactions:
- Core scaffold formation : Condensation of 4-fluorophenylhydrazine with a pyrimidine precursor to generate the pyrazolo[3,4-d]pyrimidine core.
- Thioether linkage : Reaction of the core with a thiol-containing intermediate (e.g., 2-chloroacetamide derivatives) under basic conditions (e.g., NaH in DMF).
- Amide coupling : Introduction of the cyclopentyl group via nucleophilic substitution or coupling reagents like EDC/HOBt. Purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : 1H/13C NMR confirms functional groups (e.g., fluorophenyl, cyclopentyl, and acetamide resonances).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak).
- X-ray crystallography : SHELX programs (SHELXD for structure solution, SHELXL for refinement) resolve crystal packing and stereochemistry .
Q. What preliminary assays evaluate its biological activity?
- Kinase inhibition assays : Measure IC50 against CDK2 using ATP-dependent enzymatic assays with purified kinase domains.
- Cellular proliferation assays : Test efficacy in cancer cell lines (e.g., MTT assay) to correlate biochemical and cellular activity .
Advanced Research Questions
Q. How can structural modifications enhance kinase selectivity and potency?
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrimidine ring to improve hydrophobic interactions with kinase ATP-binding pockets.
- Scaffold hopping : Replace the cyclopentyl group with bicyclic amines to probe steric effects.
- Kinase profiling : Screen against a panel of 100+ kinases to calculate selectivity indices (SI = IC50 off-target / IC50 CDK2) .
Q. How to resolve contradictions in IC50 values across studies?
- Assay standardization : Control ATP concentration (e.g., 10 µM) and enzyme lot variability.
- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) and cellular thermal shift assays (CETSA) to confirm target engagement in vivo .
Q. What computational approaches predict binding modes with CDK2?
- Molecular docking : Use CDK2 crystal structures (PDB: 1AQ1) to model compound binding.
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the sulfanyl-acetamide moiety in the ATP-binding site.
- Mutagenesis studies : Validate predicted residues (e.g., Lys33, Glu51) via alanine scanning .
Q. What challenges arise in crystallizing this compound for structural studies?
- Solubility issues : Optimize solvent systems (e.g., DMSO/water mixtures) for vapor diffusion methods.
- Polymorphism : Screen crystallization conditions at varying pH (4–9) and temperatures (4–25°C).
- Data refinement : Use SHELXL to handle twinning or disordered solvent molecules in diffraction data .
Q. How to design analogs with improved pharmacokinetic (PK) properties?
- LogP optimization : Introduce polar groups (e.g., -OH, -NH2) to reduce hydrophobicity while maintaining potency.
- Metabolic stability : Test liver microsome stability and identify metabolic hotspots (e.g., cyclopentyl oxidation) via LC-MS/MS.
- In silico ADME : Use tools like SwissADME to predict bioavailability and blood-brain barrier penetration .
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, anhydrous solvents) to ensure batch-to-batch consistency.
- Data validation : Cross-reference NMR assignments with HSQC/HMBC experiments to confirm connectivity .
- Statistical rigor : Use triplicate measurements in bioassays and report SEM/standard deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
